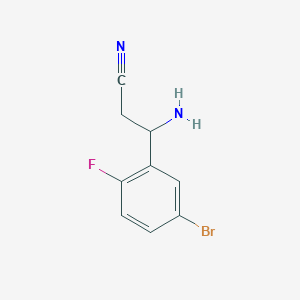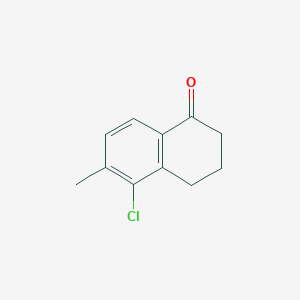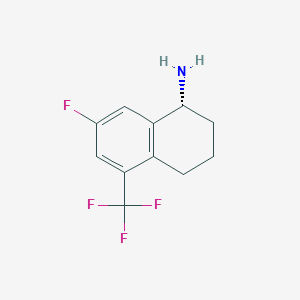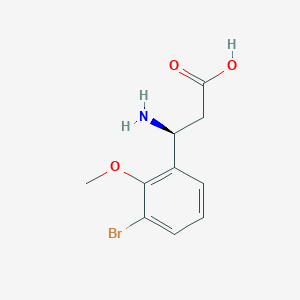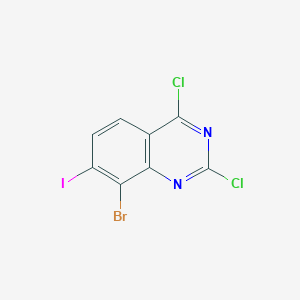
8-Bromo-2,4-dichloro-7-iodoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4-dichloro-7-iodoquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2IN2 and a molecular weight of 403.83 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the quinazoline ring, making it a highly substituted and potentially reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-iodoquinazoline typically involves multi-step reactions starting from quinazoline derivatives. One common method includes the halogenation of quinazoline using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dichloro-7-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2,4-dichloro-7-iodoquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-7-iodoquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: This compound has a similar structure but includes a fluorine atom instead of a bromine atom.
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Another similar compound with a fluorine atom and lacking the iodine atom.
Uniqueness
8-Bromo-2,4-dichloro-7-iodoquinazoline is unique due to its specific combination of bromine, chlorine, and iodine atoms, which can impart distinct chemical and biological properties. This unique substitution pattern can lead to different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C8H2BrCl2IN2 |
|---|---|
Molecular Weight |
403.83 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-7-iodoquinazoline |
InChI |
InChI=1S/C8H2BrCl2IN2/c9-5-4(12)2-1-3-6(5)13-8(11)14-7(3)10/h1-2H |
InChI Key |
YUAGSYPVLDIWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)

![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)


![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)

![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
